molecular formula C17H20N2O3S2 B296273 2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]acetamide

2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]acetamide

Cat. No. B296273
M. Wt: 364.5 g/mol
InChI Key: JKWUOANQGQTSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]acetamide, also known as MMSA, is a chemical compound that has been extensively studied for its potential use in scientific research. MMSA is a sulfonamide derivative that has been found to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.

Mechanism of Action

The mechanism of action of 2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]acetamide is not fully understood, but it is thought to involve the binding of the compound to specific sites on enzymes or proteins, leading to inhibition of their activity. 2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]acetamide is also believed to interact with other molecules in the body, leading to changes in cellular signaling pathways and other physiological processes.
Biochemical and Physiological Effects:
2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]acetamide has been found to have a wide range of biochemical and physiological effects, including inhibition of carbonic anhydrase activity, modulation of protein-ligand interactions, and alteration of cellular signaling pathways. It has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]acetamide in lab experiments is its high potency and specificity for certain enzymes and proteins. This makes it a valuable tool for studying the structure and function of these molecules, as well as for developing new drugs that target them. However, 2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]acetamide also has some limitations, including its potential toxicity and the need for careful handling and storage to ensure its stability and purity.

Future Directions

There are many potential future directions for research on 2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]acetamide, including studies of its interactions with other molecules in the body, its effects on different cellular signaling pathways, and its potential use in the development of new drugs for the treatment of various diseases. Other areas of interest include the optimization of synthesis methods for 2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]acetamide and the development of new analytical methods for studying its biochemical and physiological effects. Overall, 2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]acetamide is a promising compound with many potential applications in scientific research and drug development.

Synthesis Methods

2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-methylbenzenesulfonyl chloride with N-(2-methylthiophenyl)acetamide in the presence of a base such as triethylamine. Other methods involve the use of different starting materials and reagents, but all result in the formation of 2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]acetamide as the final product.

Scientific Research Applications

2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]acetamide has been used in a wide range of scientific research applications, including studies of enzyme inhibition, protein structure, and drug design. It has been found to be a potent inhibitor of carbonic anhydrase, an enzyme that plays a critical role in the regulation of acid-base balance in the body. 2-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]acetamide has also been used in studies of protein-ligand interactions, where it has been found to bind to a number of different proteins with high affinity.

properties

Molecular Formula

C17H20N2O3S2

Molecular Weight

364.5 g/mol

IUPAC Name

2-[methyl-(4-methylphenyl)sulfonylamino]-N-(2-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C17H20N2O3S2/c1-13-8-10-14(11-9-13)24(21,22)19(2)12-17(20)18-15-6-4-5-7-16(15)23-3/h4-11H,12H2,1-3H3,(H,18,20)

InChI Key

JKWUOANQGQTSGX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2SC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2SC

Origin of Product

United States

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